molecular formula C8H13N3O B13214336 3-(1H-Imidazol-2-yl)oxan-3-amine

3-(1H-Imidazol-2-yl)oxan-3-amine

Cat. No.: B13214336
M. Wt: 167.21 g/mol
InChI Key: RBWSZPXQQCTPES-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)oxan-3-amine is a compound that features an imidazole ring fused with an oxane (tetrahydropyran) ring, and an amine group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring is known for its presence in many biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)oxan-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as aryl halides, aromatic, and saturated heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. These methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)oxan-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced nitrogen atoms .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)oxan-3-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1H-Imidazol-2-yl)oxan-3-amine include other imidazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which combines an imidazole ring with an oxane ring and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)oxan-3-amine

InChI

InChI=1S/C8H13N3O/c9-8(2-1-5-12-6-8)7-10-3-4-11-7/h3-4H,1-2,5-6,9H2,(H,10,11)

InChI Key

RBWSZPXQQCTPES-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C2=NC=CN2)N

Origin of Product

United States

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